Lipophilicity vs. Primary Amine Analog
The target compound exhibits a calculated XLogP of -0.1, whereas its primary amine analog (3-methyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 90928-92-0) has a predicted XLogP of -0.8 (PubChem computed) [1][2]. The 0.7 log unit increase reflects the impact of N-methylation on partitioning behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.1 (PubChem XLogP3-AA) |
| Comparator Or Baseline | (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine: XLogP3-AA = -0.8 (PubChem) |
| Quantified Difference | Δ XLogP = +0.7 log units |
| Conditions | Calculated using XLogP3 3.0 algorithm; consistent for neutral free base species |
Why This Matters
The 0.7-unit lipophilicity shift meaningfully alters predicted membrane permeability and non-specific protein binding, guiding compound selection for CNS vs. peripheral target programs.
- [1] PubChem. N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine. Computed Descriptors: XLogP3-AA = -0.1. CID 25219498. View Source
- [2] PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine. Computed Descriptors: XLogP3-AA = -0.8. CID 2773342. View Source
